Acephate-d6 is synthesized from acephate, which has the chemical formula and is classified as an organophosphate. The deuterated form, acephate-d6, has a molecular formula of and a molecular weight of 189.20 g/mol. It is categorized under pesticides and is often used in research for tracking and quantifying pesticide residues in various matrices, including food and environmental samples .
The synthesis of acephate-d6 involves several steps:
This method emphasizes efficiency, yielding high purity and recovery rates while minimizing environmental impact.
Acephate-d6 features a unique molecular structure characterized by the presence of deuterium atoms. Its structural representation can be summarized as follows:
C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H]
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3
The presence of deuterium enhances the compound's stability and makes it useful for tracing studies in analytical chemistry .
Acephate-d6 participates in various chemical reactions typical of organophosphates. Key reactions include:
These reactions are crucial for understanding the environmental fate and behavior of acephate-d6 when used as a pesticide .
The mechanism of action for acephate-d6 mirrors that of its parent compound. It acts primarily as an acetylcholinesterase inhibitor:
Studies have shown that exposure to acephate can lead to significant physiological changes in target organisms, including hyperglycemia and alterations in lipid metabolism .
Acephate-d6 exhibits several notable physical and chemical properties:
These properties make acephate-d6 suitable for various analytical applications.
Acephate-d6 finds extensive use in scientific research:
Moreover, its role as a stable isotope-labeled compound enhances its utility in tracing studies within complex matrices .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8